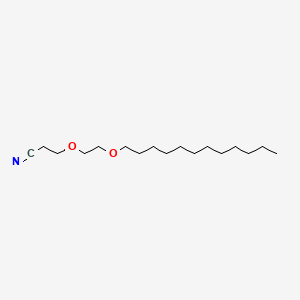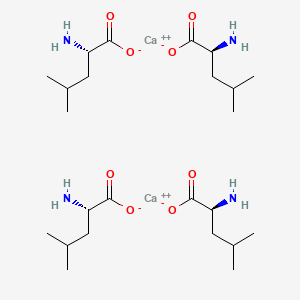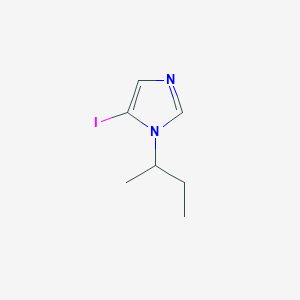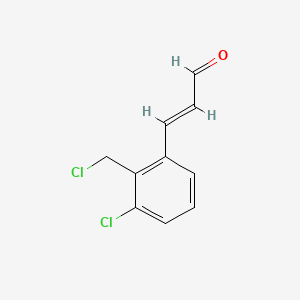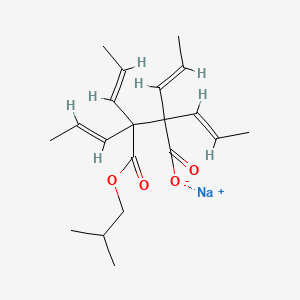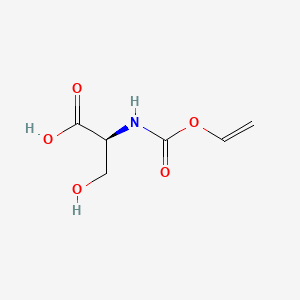
2-chloroaniline;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloroaniline: is an organic compound with the chemical formula C6H6ClN. It is a derivative of aniline, where one hydrogen atom on the benzene ring is replaced by a chlorine atom. Sulfuric acid (H2SO4) is a highly corrosive strong mineral acid with a wide range of applications in various industries. When combined, these compounds can participate in various chemical reactions, leading to the formation of different products.
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Chlorination: 2-chloroaniline can be synthesized by the direct chlorination of aniline in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is typically carried out at a temperature of around 50-60°C.
Reduction of Nitro Compounds: Another method involves the reduction of 2-chloronitrobenzene using reducing agents like iron powder and hydrochloric acid.
Industrial Production Methods
In industrial settings, 2-chloroaniline is often produced through the reduction of 2-chloronitrobenzene. This process involves the use of large-scale reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2-chloroaniline can undergo oxidation reactions to form compounds such as 2-chloronitrobenzene. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: The compound can be reduced to form 2-chlorocyclohexylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Iron powder, hydrochloric acid, lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: 2-chloronitrobenzene
Reduction: 2-chlorocyclohexylamine
Substitution: Various substituted anilines depending on the nucleophile used.
Scientific Research Applications
Chemistry
2-chloroaniline is used as an intermediate in the synthesis of various organic compounds, including dyes, pigments, and pharmaceuticals. It is also used in the production of herbicides and pesticides .
Biology
In biological research, 2-chloroaniline is used as a reagent in the synthesis of bioactive molecules. It is also studied for its potential toxicological effects on living organisms .
Medicine
2-chloroaniline derivatives are explored for their potential therapeutic applications, including antimicrobial and anticancer activities. These compounds are investigated for their ability to inhibit specific enzymes and pathways involved in disease progression .
Industry
In the industrial sector, 2-chloroaniline is used in the production of rubber chemicals, corrosion inhibitors, and other specialty chemicals. It is also employed in the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of 2-chloroaniline involves its interaction with various molecular targets, including enzymes and receptors. The compound can undergo metabolic activation to form reactive intermediates, which can bind to cellular macromolecules and disrupt normal cellular functions. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloroaniline
- 2,5-dichloroaniline
- 2,6-dichloroaniline
- 3,4-dichloroaniline
- 3,5-dichloroaniline
Uniqueness
Compared to other dichloroanilines, 2-chloroaniline has a unique substitution pattern that influences its reactivity and applications. The presence of a single chlorine atom on the benzene ring makes it more reactive in certain chemical reactions, allowing for the synthesis of a wider range of derivatives .
Properties
CAS No. |
125529-19-3 |
|---|---|
Molecular Formula |
C6H8ClNO4S |
Molecular Weight |
225.65 g/mol |
IUPAC Name |
2-chloroaniline;sulfuric acid |
InChI |
InChI=1S/C6H6ClN.H2O4S/c7-5-3-1-2-4-6(5)8;1-5(2,3)4/h1-4H,8H2;(H2,1,2,3,4) |
InChI Key |
YRAJLCZAVRDDRO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N)Cl.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


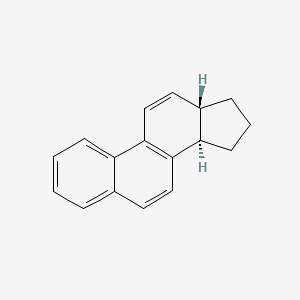
![[(4S)-4-azaniumyl-4-carboxybutyl]-(diaminomethylidene)azanium;nitric acid](/img/structure/B12649280.png)
